![molecular formula C10H7NO2 B2449635 8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid CAS No. 2171999-78-1](/img/structure/B2449635.png)
8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid
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Overview
Description
“8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid” is a chemical compound with the CAS Number: 2171999-78-1 . It has a molecular weight of 173.17 . The IUPAC name for this compound is 8-cyanobicyclo [4.2.0]octa-1,3,5-triene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7NO2/c11-5-7-4-6-2-1-3-8 (9 (6)7)10 (12)13/h1-3,7H,4H2, (H,12,13) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Valence Tautomers and Complex Formation
- Carboxylation and Complex Formation : Carboxylation of cyclooctatrienyldilithium results in tricyclo[5.1.0.0^2,4]oct-5-ene-3,8-dicarboxylic acid and related compounds. These compounds can form complexes with metals like iron, indicating potential applications in organometallic chemistry (Kerber & Müller, 1987).
Synthesis and Chemical Transformations
- Synthesis of Derivatives : Synthesis of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one from chlorocyanoketene and cyclohexene showcases the potential for creating novel chemical structures and exploring their properties (Fishbein & Moore, 1989).
- Isomerization and Reaction Mechanisms : Studies on the thermal isomerization of related compounds provide insights into reaction mechanisms and pathways, which are crucial in organic synthesis and the design of new materials (Maas & Regitz, 1978).
Photochemical and Thermal Reactions
- Photo-formation Mechanisms : Investigations into the photo-formation of cyanobenzocyclooctatetraene from related compounds reveal complex photochemical pathways, contributing to our understanding of photophysics and photochemistry (Bender et al., 2003).
Applications in Polymer Chemistry
- Polymerization Studies : The alternating ring-opening metathesis polymerization of related compounds with cyclohexene opens up avenues in polymer chemistry for creating new materials with unique properties (Chen, Li & Sampson, 2018).
Biological and Medical Applications
- Synthesis for Biological Studies : The synthesis of compounds like 3-aminobicyclo[3.2.1] octane-3-carboxylic acids and their comparison to known transport systems in cells indicates potential applications in medicinal chemistry and drug design (Christensen et al., 1983).
Safety And Hazards
properties
IUPAC Name |
8-cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-5-7-4-6-2-1-3-8(9(6)7)10(12)13/h1-3,7H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYALHRKRPWIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC=C2C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid |
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